Progesterone Receptor (PR) Binding Affinity: 5α-DHP vs. 5β-DHP and Allopregnanolone
5α-DHP exhibits a high relative binding affinity (RBA) for the uterine progesterone receptor, whereas its 5β-isomer shows negligible affinity and its downstream metabolite, allopregnanolone, is virtually inactive at this receptor. One study reported an RBA of 94% for 5α-DHP compared to 0.4% for allopregnanolone in the rock hyrax [1]. In human endometrial tissue, a competitive binding study established the rank order of affinity as progesterone > 5α-DHP > 5β-DHP > 20α-dihydroprogesterone, confirming the critical importance of the 5α configuration for PR engagement [2].
| Evidence Dimension | Relative Binding Affinity (RBA) for Uterine Progesterone Receptor |
|---|---|
| Target Compound Data | 94% RBA (rock hyrax) [1]; Ranked 2nd in affinity (human endometrium) [2] |
| Comparator Or Baseline | Allopregnanolone: 0.4% RBA [1]; 5β-DHP: Ranked 3rd, lower affinity than 5α-DHP [2]; Progesterone: 100% RBA (reference) [1], Ranked 1st [2] |
| Quantified Difference | 5α-DHP exhibits >200-fold higher RBA than allopregnanolone; it demonstrates higher affinity than 5β-DHP and 20α-dihydroprogesterone in human tissue. |
| Conditions | Uterine progesterone receptor binding assay; competitive displacement using gel filtration on Sephadex G-50 and charcoal adsorption for human endometrium [2]; unspecified assay for rock hyrax [1]. |
Why This Matters
For researchers investigating progestogenic signaling pathways, 5α-DHP is the only endogenous 5α-reduced progesterone metabolite that retains significant PR agonist activity, making it essential for dissecting PR-mediated effects from those of its neuroactive metabolites.
- [1] Carta Evidence Paper. Steroidogenic correlates of pregnancy in the rock hyrax (Procavia capensis). (Data on relative binding affinity for uterine progesterone receptor). View Source
- [2] Scilit. Characterization and Properties of Progesterone-Binding Components in Human Endometrium. (Rank order of affinities for various steroids). View Source
